6-(Tritylthio)-hexanoic acid
Overview
Description
Mechanism of Action
Target of Action
Trityl moieties, which are part of the compound’s structure, are known to be broadly used in various chemical processes such as catalysts for c–c bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, and activity-based probes .
Mode of Action
Trityl cations, which are part of the compound’s structure, are known to be involved in various chemical reactions, including acting as a catalyst for c–c bond formation, and as an oxidation and reduction reagent .
Biochemical Pathways
Trityl moieties are known to be involved in various biochemical processes, including carbohydrate chemistry and peptide synthesis .
Result of Action
Trityl moieties are known to be involved in various chemical reactions, which could potentially influence molecular and cellular processes .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tritylthio)-hexanoic acid typically involves the reaction of hexanoic acid with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the thiol group of hexanoic acid to form the desired product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-(Tritylthio)-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The trityl group can be removed under reductive conditions to yield the free thiol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Trifluoroacetic acid or other strong acids
Major Products:
Oxidation: Disulfides or sulfonic acids
Reduction: Free thiol
Substitution: Various substituted thiols depending on the reagent used
Scientific Research Applications
6-(Tritylthio)-hexanoic acid has several applications in scientific research, including:
Chemistry: Used as a protecting group for thiols in organic synthesis, allowing for selective reactions and easy removal under mild conditions.
Biology: Potential use in the development of thiol-based drugs and as a probe for studying thiol-disulfide exchange reactions in proteins.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, where the trityl group provides steric protection and stability.
Comparison with Similar Compounds
- 6-(Tritylthio)-butanoic acid
- 6-(Tritylthio)-pentanoic acid
- 6-(Tritylthio)-heptanoic acid
Comparison: 6-(Tritylthio)-hexanoic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to shorter or longer chain analogs, it offers optimal solubility and stability for various applications. The trityl group provides consistent steric protection across these compounds, but the hexanoic acid backbone offers a distinct advantage in terms of reactivity and application versatility.
Properties
IUPAC Name |
6-tritylsulfanylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O2S/c26-24(27)19-11-4-12-20-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPAFBLFPIIBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614436 | |
Record name | 6-[(Triphenylmethyl)sulfanyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80441-55-0 | |
Record name | 6-[(Triphenylmethyl)sulfanyl]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Tritylsulfanyl-hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-(Tritylthio)-hexanoic acid used in the synthesis of thiol-derivatized porphyrins?
A: this compound serves as a protected form of a thiol (-SH) group. The trityl (triphenylmethyl) group is a bulky protecting group that can be easily removed under specific conditions. This is crucial in porphyrin chemistry because the thiol group can interfere with the porphyrin synthesis reaction itself. By using this compound, researchers can introduce a latent thiol group that is unreactive during porphyrin formation. Later, the trityl group can be cleaved, revealing the free thiol needed for subsequent reactions, such as attaching the porphyrin to gold surfaces. []
Q2: What is the role of this compound in the synthesis of S-2-Benzyloxy Carboamino-6-(tritylthio)hexanoic Acid Methyl Ester?
A: In the synthesis of S-2-Benzyloxy Carboamino-6-(tritylthio)hexanoic Acid Methyl Ester, this compound serves as a building block that introduces the 6-(tritylthio)hexanoyl moiety into the target molecule. [] This protected thiol group remains intact throughout the synthesis and can be later deprotected to yield a free thiol group. This strategy highlights the utility of this compound in constructing more complex molecules with strategically placed protected thiol functionalities.
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